molecular formula C13H14F3NO2 B1445046 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid CAS No. 1059536-47-8

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid

Cat. No.: B1445046
CAS No.: 1059536-47-8
M. Wt: 273.25 g/mol
InChI Key: UPJFFWPEGVHDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxylic acid functional group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable phenyl precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions . The piperidine ring can be formed through cyclization reactions, and the carboxylic acid group can be introduced via oxidation or hydrolysis reactions.

Industrial Production Methods

In industrial settings, the production of 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethylated alcohols, amines, and substituted phenylpiperidines .

Scientific Research Applications

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(2-Trifluoromethyl-phenyl)-piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    1-(2-Trifluoromethyl-phenyl)-piperidine-4-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-4-11(10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFFWPEGVHDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Trifluoromethyl-phenyl)-piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.